(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a thiophene ring, a benzothiazole moiety, and a propoxyphenyl group
Preparation Methods
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiophene, benzothiazole, and propoxyphenyl groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups.
Substitution: The thiophene and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine-2,3-dione derivatives, thiophene-containing molecules, and benzothiazole-based compounds. What sets (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties. Similar compounds include:
- Pyrrolidine-2,3-dione derivatives
- Thiophene-containing molecules
- Benzothiazole-based compounds
Properties
Molecular Formula |
C26H22N2O5S2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5S2/c1-3-11-33-17-7-4-6-15(13-17)22-21(23(29)19-8-5-12-34-19)24(30)25(31)28(22)26-27-18-10-9-16(32-2)14-20(18)35-26/h4-10,12-14,22,30H,3,11H2,1-2H3 |
InChI Key |
MPXFXPNBAOBRDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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